N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
Description
N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a heterocyclic compound featuring a 1,3,4-thiadiazol-2-yl core substituted at the 5-position with a sulfanyl-linked 2-oxoethyl group bearing a tetrahydroquinoline moiety. The 2-position of the thiadiazole ring is functionalized with a pentanamide group. The tetrahydroquinoline moiety introduces aromaticity and basicity, while the thiadiazole ring enhances metabolic stability and electronic diversity .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-2-3-10-15(23)19-17-20-21-18(26-17)25-12-16(24)22-11-6-8-13-7-4-5-9-14(13)22/h4-5,7,9H,2-3,6,8,10-12H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLMCOTKAUTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Quinoline Derivative: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with a quinoline derivative.
Formation of the Pentanamide Group: The final step involves the acylation of the intermediate product with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Target Compound
- Core : 1,3,4-thiadiazole.
- Substituents: 5-position: [2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl group (introducing a fused bicyclic system and a secondary amide). 2-position: Pentanamide (C₅ aliphatic chain with a terminal amide).
Analog 1: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide (CAS 392239-40-6)
Analog 2: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 686771-26-6)
- Core : 1,3,4-thiadiazole.
- Substituents: 5-position: Methyl group. 2-position: Acetamide linked to a thienopyrimidinone scaffold with a 4-methylphenyl group .
Physicochemical Properties
*Estimates for the target compound are based on structural extrapolation from analogs.
Structural and Electronic Implications
- Solubility: The tetrahydroquinoline group in the target compound may reduce aqueous solubility compared to Analog 1’s ethyl chain but enhance lipid membrane permeability.
- Bioactivity Potential: The aromatic tetrahydroquinoline system could enable π-π stacking interactions with biological targets, a feature absent in Analog 1.
- Metabolic Stability: The thiadiazole ring and tetrahydroquinoline moiety in the target compound may improve resistance to oxidative metabolism relative to simpler analogs.
Biological Activity
N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Thiadiazole moiety : A five-membered heterocyclic compound known for its diverse biological activities.
- Tetrahydroquinoline ring : Associated with various pharmacological effects.
- Sulfanyl group : Implicates potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows it to modulate the activity of target proteins, influencing cellular signaling pathways and metabolic processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It might interact with receptors to alter physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. The compound's structural features may enhance its efficacy against various bacterial strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Weak Activity |
2. Anticancer Properties
Thiadiazole derivatives are recognized for their potential anticancer activities. Research suggests that this compound may induce apoptosis in cancer cells through various mechanisms.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Initial studies indicate a reduction in inflammatory markers in vitro.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar thiadiazole compounds:
- Villemagne et al. (2020) synthesized new oxadiazole compounds showing potent anti-tubercular activity. Although not directly related to the target compound, it highlights the therapeutic potential of heterocyclic compounds in drug development .
- Parikh et al. (2020) reported on substituted thiadiazoles demonstrating significant activity against Mycobacterium tuberculosis, suggesting a similar pathway could be explored for this compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH in ethanol, 60–80°C) .
- Sulfanyl linkage : Coupling the thiadiazole intermediate with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chloride using DMF as a solvent and triethylamine as a base .
- Final acylation : Reacting the sulfanyl-thiadiazole intermediate with pentanoyl chloride in dichloromethane at 0–5°C to minimize side reactions . Key factors : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (prevents decomposition), and catalyst selection (e.g., NaH for efficient coupling) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Q. What initial biological screening assays are recommended?
Prioritize assays aligned with thiadiazole pharmacology:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Enzyme inhibition : Target kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data?
- Contradiction analysis : If X-ray shows planar thiadiazole but NMR suggests puckering, perform variable-temperature NMR to assess dynamic behavior .
- Refinement protocols : Use SHELXL for high-resolution data (CCDC deposition recommended) and re-examine hydrogen-bonding networks .
- Complementary methods : Pair XRD with DFT calculations to model electronic effects influencing geometry .
Q. What strategies improve regioselectivity in thiadiazole functionalization?
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize bis-arylation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .
- Protecting groups : Temporarily block the tetrahydroquinoline NH during acylation to prevent side reactions .
Q. How do solvent polarity and temperature impact stability in solution-phase studies?
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under varying conditions:
| Solvent | Degradation Half-Life (25°C) | Key Degradants |
|---|---|---|
| DMSO | 48 hrs | Thiadiazole ring-opened products |
| Chloroform | >1 week | Minimal decomposition |
- Thermal stability : DSC/TGA reveals decomposition onset at 180°C, suggesting storage below -20°C for long-term stability .
Q. What computational methods support rational design of bioactive derivatives?
- Molecular docking : Use AutoDock Vina to predict binding to kinase ATP pockets (PDB: 3POZ). Focus on thiadiazole-sulfanyl interactions .
- QSAR modeling : Correlate logP values (2.5–4.0) with antimicrobial activity using PLS regression .
- ADMET prediction : SwissADME evaluates bioavailability (TPSA <90 Ų) and CYP450 inhibition risks .
Q. How can contradictory bioactivity results between models be addressed?
- Pharmacokinetic bridging : Adjust in vivo doses using allometric scaling (e.g., 10 mg/kg murine → 0.81 mg/kg human equivalent) .
- Metabolite profiling : LC-MS/MS identifies active/de-toxified metabolites in plasma .
- Formulation optimization : Nanoemulsions (e.g., PLGA nanoparticles) enhance solubility and tumor targeting .
Data Contradiction Analysis Framework
For conflicting bioactivity or structural
Replicate experiments under standardized conditions (e.g., ISO 17025 protocols).
Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
Statistical rigor : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
